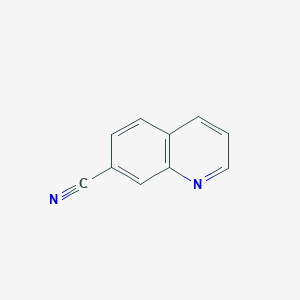

Quinoline-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMHIFNNCZPJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C#N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625033 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67360-38-7 | |

| Record name | Quinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Quinoline-7-carbonitrile

This guide provides a comprehensive technical overview of Quinoline-7-carbonitrile, a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and applications, grounding the discussion in established scientific principles and methodologies.

Introduction to this compound

This compound is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a pyridine ring, with a cyano (-C≡N) group attached at the seventh position.[1] This quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules and approved drugs.[2][3][4] The presence of the nitrile group, an electron-withdrawing moiety, significantly influences the molecule's electronic distribution, reactivity, and potential as a versatile intermediate in organic synthesis.[1][5] Its rigid, planar structure and capacity for various chemical interactions make it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials like fluorescent dyes.[5][6]

Molecular Structure and Physicochemical Properties

The defining feature of this compound is its planar molecular geometry, a result of the extensive π-electron delocalization across the fused aromatic rings and conjugation with the nitrile group.[1] This structural rigidity is a key factor in its binding interactions with biological targets.[2]

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂ | [1][7][8][9] |

| Molecular Weight | 154.17 g/mol | [1][7][8][9] |

| CAS Number | 67360-38-7 | [1][7][8] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C#N)N=C1 | [1][5] |

| InChI Key | OZMHIFNNCZPJFS-UHFFFAOYSA-N | [1][5] |

| Appearance | (Varies, typically solid) | N/A |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 (Pyridine N, Nitrile N) |[1][2] |

Synthesis and Characterization

The synthesis of quinoline derivatives can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[3][10] While a specific, universally adopted protocol for this compound is not detailed in readily available literature, a general and plausible approach involves the cyanation of a corresponding 7-haloquinoline.

Conceptual Experimental Protocol: Synthesis via Palladium-Catalyzed Cyanation

This protocol is a generalized workflow based on established palladium-catalyzed cross-coupling reactions, a common method for introducing cyano groups onto aromatic rings.

Objective: To synthesize this compound from 7-Bromoquinoline.

Materials:

-

7-Bromoquinoline

-

Zinc cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Methodology:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 7-Bromoquinoline (1.0 eq), Zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

-

Causality Insight: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst. Dppf is a bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the reductive elimination step of the catalytic cycle.

-

-

Solvent Addition: Add anhydrous DMF to the flask via syringe. The solvent should be deoxygenated to further protect the catalyst.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and then with brine (1x).

-

Causality Insight: The aqueous workup removes the DMF solvent and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Diagram 1: Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

-

Mass Spectrometry (MS): In mass spectrometric analysis, this compound is expected to show a prominent molecular ion peak [M]⁺ at an m/z of 154, corresponding to its molecular weight.[1] The stability of the aromatic system generally results in a moderately intense molecular ion peak.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ due to the C≡N (nitrile) stretching vibration. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the quinoline ring system will appear as a series of multiplets in the downfield region, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would allow for the specific assignment of each proton.

-

¹³C NMR: The spectrum would show 10 distinct signals for the 10 carbon atoms. The carbon of the nitrile group (-C≡N) would likely appear in the range of δ 115-120 ppm, while the aromatic carbons would resonate between δ 120-150 ppm.[11]

-

Applications in Research and Drug Development

The quinoline core is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[1][3][4][12]

-

Scaffold for Drug Discovery: this compound serves as a valuable building block for creating more complex molecules. The nitrile group is a versatile chemical handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cyclization reactions to build further heterocyclic systems. This makes it an attractive starting point for generating libraries of compounds for high-throughput screening.[5]

-

Fragment-Based Drug Design (FBDD): With its low molecular weight, rigid structure, and hydrogen bond accepting capabilities, this compound is an excellent candidate for fragment-based drug design libraries.[2] It can be used to probe the binding pockets of target proteins, with the nitrile group at the 7-position providing a clear vector for synthetic elaboration to "grow" the fragment into a more potent lead compound.[2]

-

Biological Activity: While the specific biological profile of this compound itself is not extensively documented, related quinoline derivatives are known to act as inhibitors of key enzymes involved in cell proliferation and bacterial replication, such as DNA gyrase.[1][13] Studies on various quinoline derivatives have demonstrated potent anticancer and antibacterial effects.[1][13]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound and its parent compound, quinoline.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., tested according to EN 374), and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[15][16] Avoid contact with skin and eyes.[15] After handling, wash hands thoroughly.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong acids.[16]

-

First Aid:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15][16]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[17]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

This guide is for informational purposes only and does not constitute a comprehensive safety data sheet. Always consult the material-specific Safety Data Sheet (SDS) before use.

References

- 1. Buy this compound | 67360-38-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. 67360-38-7(this compound) | Kuujia.com [kuujia.com]

- 6. nbinno.com [nbinno.com]

- 7. scbt.com [scbt.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 10. iipseries.org [iipseries.org]

- 11. benchchem.com [benchchem.com]

- 12. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. chemos.de [chemos.de]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

- 17. lobachemie.com [lobachemie.com]

Spectroscopic Profile of Quinoline-7-carbonitrile: A Technical Guide for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic characteristics of Quinoline-7-carbonitrile (CAS No: 67360-38-7).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis and comparative data from analogous quinoline structures. Given the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data with established methodologies to provide a robust analytical framework for this compound. This compound serves as a valuable building block in the synthesis of novel heterocyclic compounds, including potential kinase inhibitors for cancer therapy and agents against drug-resistant tuberculosis.[4]

Molecular Structure and Key Identifiers

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₆N₂ and a molecular weight of 154.17 g/mol .[1][2][3] The presence of the electron-withdrawing nitrile group at the 7-position of the quinoline scaffold significantly influences its electronic properties and reactivity, making it a key intermediate in medicinal chemistry.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are based on the well-understood chemical shifts of the parent quinoline molecule and the predictable electronic effects of the nitrile substituent.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six signals in the aromatic region, corresponding to the six protons on the quinoline ring system. The electron-withdrawing nature of the nitrile group (-CN) will deshield adjacent protons, causing them to resonate at a lower field (higher ppm).

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0 - 9.2 | dd | ~4.2, 1.7 | H-2 |

| ~8.4 - 8.6 | d | ~8.2 | H-4 |

| ~8.3 - 8.5 | d | ~1.5 | H-8 |

| ~8.1 - 8.3 | d | ~8.8 | H-5 |

| ~7.8 - 8.0 | dd | ~8.8, 1.5 | H-6 |

| ~7.5 - 7.7 | dd | ~8.2, 4.2 | H-3 |

| Solvent: CDCl₃ |

Expertise & Experience: The predicted downfield shift for H-8 and H-6 is a direct consequence of the anisotropic effect of the nitrile group. The multiplicity and coupling constants are derived from typical spin-spin coupling patterns observed in quinoline systems.[5][6][7][8]

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to show ten distinct signals, nine for the quinoline ring carbons and one for the nitrile carbon.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~151 | C-2 |

| ~149 | C-8a |

| ~137 | C-4 |

| ~136 | C-8 |

| ~130 | C-6 |

| ~129 | C-5 |

| ~128 | C-4a |

| ~122 | C-3 |

| ~118 | -C≡N |

| ~112 | C-7 |

Expertise & Experience: The carbon atom directly attached to the nitrile group (C-7) is expected to be significantly shifted to a higher field (lower ppm) due to the shielding effects of the cyano group, a characteristic feature in aromatic nitriles. The chemical shifts of other carbons are extrapolated from known quinoline derivatives.[9][10]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra for quinoline derivatives is outlined below.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Utilize a standard single-pulse experiment (e.g., zg30).

-

Set the spectral width to encompass the aromatic region (e.g., 0-12 ppm).

-

The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data using appropriate NMR processing software.

-

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound will be dominated by vibrations characteristic of the aromatic quinoline ring and the nitrile group.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2230 - 2220 | Strong | C≡N stretch (nitrile) |

| 1620 - 1580 | Medium-Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium-Strong | C=C ring stretching |

| 900 - 675 | Strong | C-H out-of-plane bending (aromatic) |

Expertise & Experience: The most definitive peak in the IR spectrum will be the strong, sharp absorption band around 2225 cm⁻¹, which is highly characteristic of the nitrile (C≡N) stretching vibration.[11][12] The exact positions of the C-H out-of-plane bending bands are diagnostic of the substitution pattern on the benzene ring portion of the quinoline. The IR spectra of the parent quinoline molecule provides a reliable reference for the ring vibrations.[13][14]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Sample Preparation:

-

Thoroughly grind 1-2 mg of solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is achieved.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation:

-

A Fourier Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Data Processing:

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |

| 154 | High | [M]⁺ (Molecular Ion) |

| 127 | Moderate | [M - HCN]⁺ |

| 101 | Moderate | [M - HCN - C₂H₂]⁺ |

Expertise & Experience: In electron ionization (EI) mass spectrometry, this compound is expected to show a prominent molecular ion peak at m/z 154, corresponding to its molecular weight. A characteristic fragmentation pathway for aromatic nitriles is the loss of a molecule of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z 127.[15] Further fragmentation of the quinoline ring system can also be expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₀H₆N₂.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

Instrumentation:

-

A mass spectrometer, which can be coupled with a chromatographic inlet system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Data Acquisition (EI Mode for GC-MS):

-

Introduce the sample into the instrument.

-

Set the ionization energy to a standard value of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-200).

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information and compare it with predicted pathways.

Workflow and Visualization

A systematic approach is crucial for the comprehensive spectroscopic characterization of a novel or reference compound.

General Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Molecular Structure and Numbering

Caption: Structure of this compound with IUPAC numbering.

References

- 1. Buy this compound | 67360-38-7 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 67360-38-7(this compound) | Kuujia.com [kuujia.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 14. researchgate.net [researchgate.net]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Versatility of the Quinoline Scaffold: A Technical Guide to Biological Activity and Mechanistic Evaluation

Preamble: The Enduring Legacy of Quinoline in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, have yielded a remarkable array of therapeutic agents with diverse pharmacological activities.[1][2][3][4] From the historical significance of quinine in combating malaria to the modern-day application of fluoroquinolones in antibacterial therapy and the targeted action of kinase inhibitors in oncology, the quinoline nucleus has consistently proven to be a privileged scaffold for the development of novel drugs.[1][5][6][7]

This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the multifaceted biological activities of quinoline derivatives. Moving beyond a mere cataloging of effects, this document delves into the mechanistic underpinnings of their actions and elucidates the experimental methodologies employed to validate these activities. The narrative is structured to provide not just procedural steps but the scientific rationale that dictates experimental design, ensuring a self-validating system of inquiry. Our exploration will focus on four key areas where quinoline derivatives have made a significant impact: anticancer, antimicrobial, antimalarial, and anti-inflammatory applications.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms that target the complex machinery of cancer cells.[8][9][10] Their modes of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation, survival, and metastasis.[8][9][11]

A. Mechanistic Insights into Anticancer Action

The anticancer prowess of quinoline derivatives stems from their ability to interfere with multiple cellular processes critical for tumor growth and survival. Key mechanisms include:

-

Inhibition of Tyrosine Kinases: Many quinoline-based compounds act as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways regulating growth, differentiation, and apoptosis.[9][12] By blocking the activity of kinases such as EGFR, VEGFR, and Src, these derivatives can halt tumor progression.[11][12] Several FDA-approved kinase inhibitors, including bosutinib, lenvatinib, and cabozantinib, feature a quinoline core.[8]

-

Disruption of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][10][13]

-

DNA Damage and Repair Inhibition: Some quinoline compounds exert their cytotoxic effects by interacting with DNA. This can occur through intercalation between DNA base pairs, interfering with replication and transcription, or by inhibiting enzymes involved in DNA topology and repair, such as topoisomerases.[8][9]

-

Induction of Apoptosis: A significant number of quinoline derivatives have been demonstrated to induce programmed cell death, or apoptosis, in cancer cells.[8][9] This is often a downstream effect of other mechanisms, such as DNA damage or kinase inhibition, which activate the apoptotic cascade.

B. Experimental Workflow for Evaluating Anticancer Activity

A systematic approach is crucial for the evaluation of the anticancer potential of novel quinoline derivatives. The following workflow outlines the key experimental stages, from initial screening to mechanistic investigation.

Caption: A streamlined workflow for the preclinical evaluation of anticancer quinoline derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for initial cytotoxicity screening.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Rationale for Experimental Choice: The MTT assay is a robust, high-throughput, and cost-effective method for the initial screening of a large number of compounds. It provides a quantitative measure of a compound's ability to reduce cell viability, which is a primary indicator of potential anticancer activity.

C. Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected quinoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound 8a | MCF-7 (Breast) | 0.6955 | Not specified | [14] |

| Compound 8a | HepG2 (Liver) | 0.1871 | Not specified | [14] |

| Compound 8a | K-562 (Leukemia) | 0.1884 | Not specified | [14] |

| Compound 8b | MCF-7 (Breast) | 0.1908 | Not specified | [14] |

| Compound 8b | HepG2 (Liver) | 0.2242 | Not specified | [14] |

| Compound 8b | K-562 (Leukemia) | 0.4642 | Not specified | [14] |

| Compound 9b | MCF-7 (Breast) | 0.2090 | Not specified | [14] |

| Compound 9b | HepG2 (Liver) | 0.1944 | Not specified | [14] |

| Compound 9b | K-562 (Leukemia) | 0.1902 | Not specified | [14] |

| Compound 4c | HepG2 (Liver) | 0.261 | Not specified | [14] |

| Compound 4c | K-562 (Leukemia) | 7.72 | Not specified | [14] |

| Compound 4c | HCT-116 (Colon) | 14.10 | Not specified | [14] |

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Quinoline derivatives have a long and successful history as antimicrobial agents. The fluoroquinolones, a major class of synthetic antibiotics, are a testament to the therapeutic potential of the quinoline scaffold in treating bacterial infections.[15] Furthermore, numerous quinoline derivatives have demonstrated significant activity against a range of fungal pathogens.[16][17][18]

A. Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of quinoline derivatives are primarily attributed to their ability to inhibit essential cellular processes in bacteria and fungi.

-

Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for DNA replication, recombination, and repair. Their inhibition leads to the accumulation of DNA strand breaks and ultimately cell death.

-

Disruption of Cell Wall Integrity: Some novel quinoline derivatives have been shown to disrupt the integrity of the fungal cell wall, a structure that is essential for maintaining cell shape and protecting against osmotic stress.[16]

-

Inhibition of Key Enzymes: Other mechanisms include the inhibition of enzymes crucial for microbial survival, such as peptide deformylase (PDF), which is involved in bacterial protein synthesis.[16][17]

B. Experimental Workflow for Evaluating Antimicrobial Activity

The assessment of the antimicrobial properties of quinoline derivatives follows a well-established workflow designed to determine their potency and spectrum of activity.

Caption: A standard workflow for the in vitro evaluation of antimicrobial quinoline derivatives.

The broth microdilution method is a standardized and quantitative technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[19]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compound: Prepare a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[19]

Rationale for Experimental Choice: The broth microdilution method is the gold standard for determining MIC values. It is highly reproducible and allows for the simultaneous testing of multiple compounds against different microorganisms in a high-throughput format.

C. Quantitative Data Summary

The following table presents the MIC values of a novel quinoline derivative against various bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Reference |

| Compound 6 | Bacillus cereus | 3.12 | Ciprofloxacin | >12.5 | [16] |

| Compound 6 | Staphylococcus aureus | 3.12 | Ciprofloxacin | >12.5 | [16] |

| Compound 6 | Pseudomonas aeruginosa | 3.12 | Ciprofloxacin | >12.5 | [16] |

| Compound 6 | Escherichia coli | 3.12 | Ciprofloxacin | >12.5 | [16] |

| Compound 4 | Bacillus cereus | 6.25 | Ciprofloxacin | >12.5 | [16] |

| Compound 5 | Staphylococcus aureus | 6.25 | Ciprofloxacin | >12.5 | [16] |

| Compound 1 | Pseudomonas aeruginosa | 12.5 | Ciprofloxacin | >12.5 | [16] |

| Compound 3 | Escherichia coli | 12.5 | Ciprofloxacin | >12.5 | [16] |

| Compound 7 | Bacillus cereus | 12.5 | Ciprofloxacin | >12.5 | [16] |

III. Antimalarial Activity: A Historical and Ongoing Battle

The quinoline scaffold is inextricably linked to the history of antimalarial drug discovery, with quinine being one of the first effective treatments for this devastating disease.[6] Synthetic quinoline derivatives, such as chloroquine and mefloquine, have also played a pivotal role in malaria chemotherapy, although their efficacy has been challenged by the emergence of drug-resistant parasite strains.[6][20]

A. Mechanistic Insights into Antimalarial Action

The primary mechanism of action of many quinoline antimalarials involves the disruption of hemoglobin digestion in the parasite's food vacuole.[20]

-

Inhibition of Heme Polymerization: During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline pigment called hemozoin. Chloroquine and other 4-aminoquinolines are thought to accumulate in the acidic food vacuole and inhibit this polymerization process.[20] The resulting buildup of free heme is toxic to the parasite.

-

Alternative Mechanisms: More lipophilic quinolines, such as mefloquine and quinine, may have additional or alternative sites of action, as they do not accumulate to the same extent in the food vacuole.[20] Potential targets include parasite proteins and the disruption of phospholipid uptake.[20]

B. Experimental Workflow for Evaluating Antimalarial Activity

The screening and evaluation of new antimalarial compounds involve a combination of in vitro and in vivo models.[21][22]

Caption: A typical workflow for the discovery and preclinical development of antimalarial quinoline derivatives.

The 4-day suppressive test in rodent malaria models is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[23]

-

Infection of Mice: Inoculate mice with a suitable strain of rodent malaria parasite, such as Plasmodium berghei.

-

Compound Administration: Administer the test compound to the mice orally or via injection once a day for four consecutive days, starting on the day of infection.

-

Monitoring of Parasitemia: On day 5, collect blood samples from the mice and determine the percentage of parasitized red blood cells by microscopic examination of Giemsa-stained blood smears.

-

Calculation of Efficacy: Compare the parasitemia in the treated groups to that in an untreated control group to calculate the percentage of suppression. The ED50 and ED90 (the doses required to suppress parasitemia by 50% and 90%, respectively) can then be determined.

Rationale for Experimental Choice: The 4-day suppressive test is a reliable and widely used in vivo model that provides a preliminary assessment of a compound's ability to inhibit parasite growth in a whole-animal system.[23] It is a crucial step in the preclinical evaluation of antimalarial drug candidates.

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases, and there is a continuous need for new and improved anti-inflammatory agents.[24] Quinoline derivatives have emerged as a promising class of compounds with the potential to modulate inflammatory responses through various mechanisms.[24][25][26][27]

A. Mechanistic Insights into Anti-inflammatory Action

The anti-inflammatory effects of quinoline derivatives are mediated by their interaction with key targets in the inflammatory cascade.

-

Inhibition of Pro-inflammatory Enzymes: Certain quinoline derivatives have been shown to inhibit the activity of enzymes that produce pro-inflammatory mediators, such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[24][25][26]

-

Modulation of Cytokine Production: Some compounds can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), by inhibiting enzymes like TNF-α converting enzyme (TACE).[24][25][26]

-

Antagonism of Pro-inflammatory Receptors: The transient receptor potential vanilloid 1 (TRPV1) is a receptor involved in pain and inflammation. Quinoline-based TRPV1 antagonists have been developed as potential analgesic and anti-inflammatory agents.[25][26]

B. Experimental Workflow for Evaluating Anti-inflammatory Activity

The evaluation of the anti-inflammatory potential of quinoline derivatives typically involves a combination of in vitro and in vivo assays.

Caption: An experimental workflow for the characterization of the anti-inflammatory properties of quinoline derivatives.

This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.

-

Animal Grouping and Fasting: Group the rats and fast them overnight before the experiment.

-

Compound Administration: Administer the quinoline derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.

Rationale for Experimental Choice: The carrageenan-induced paw edema model is a simple, rapid, and reproducible method for evaluating the anti-inflammatory effects of compounds against acute inflammation. It allows for the assessment of a compound's ability to inhibit the release of inflammatory mediators.

V. Pharmacokinetics, Toxicology, and Future Perspectives

While the biological activity of quinoline derivatives is of primary importance, their successful development into therapeutic agents also depends on their pharmacokinetic properties and toxicological profile.

A. Pharmacokinetics and Metabolism

The pharmacokinetic properties of quinoline derivatives, such as absorption, distribution, metabolism, and excretion (ADME), can vary significantly depending on their chemical structure.[28][29][30] Fluoroquinolones, for instance, generally exhibit good oral bioavailability and tissue penetration.[28][31] Understanding the ADME profile of a new quinoline derivative is crucial for optimizing its dosing regimen and ensuring adequate drug exposure at the target site.

B. Toxicology

The toxicological assessment of quinoline derivatives is a critical aspect of drug development.[14] Potential toxicities can include cytotoxicity, genotoxicity, and organ-specific toxicities.[32][33][34][35] For example, quinoline itself has been shown to induce hepatic tumors in rats.[32] Therefore, a thorough toxicological evaluation is necessary to establish a safe therapeutic window for any new quinoline-based drug candidate.

C. Future Directions

The quinoline scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

-

Rational Drug Design: The use of computational modeling and structure-activity relationship (SAR) studies to design more potent and selective quinoline derivatives.[7][36]

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multi-target agents with enhanced efficacy.[13]

-

Targeting Drug Resistance: The development of novel quinoline derivatives that can overcome existing mechanisms of drug resistance in cancer, bacteria, and malaria parasites.[18]

VI. References

-

Comprehensive review on current developments of quinoline-based anticancer agents. (URL: 8)

-

Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: 1)

-

Biological activities of quinoline derivatives - PubMed. (URL: --INVALID-LINK--)

-

Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (URL: --INVALID-LINK--)

-

Quinolines: a new hope against inflammation - PubMed. (URL: --INVALID-LINK--)

-

Quinoline antimalarials: mechanisms of action and resistance - PubMed. (URL: --INVALID-LINK--)

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (URL: --INVALID-LINK--)

-

In vitro in vivo and models used for antimalarial activity. (URL: --INVALID-LINK--)

-

Full article: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (URL: --INVALID-LINK--)

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (URL: --INVALID-LINK--)

-

(PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (URL: --INVALID-LINK--)

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (URL: --INVALID-LINK--)

-

Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (URL: --INVALID-LINK--)

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (URL: --INVALID-LINK--)

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: --INVALID-LINK--)

-

Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (URL: --INVALID-LINK--)

-

therapeutic significance of quinoline derivatives as antimicrobial agents - ResearchGate. (URL: --INVALID-LINK--)

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: --INVALID-LINK--)

-

Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. (URL: --INVALID-LINK--)

-

(PDF) Annotated Review on Various Biological Activities of Quinoline Molecule. (URL: --INVALID-LINK--)

-

Pharmacokinetics of quinolones: newer aspects - PubMed. (URL: --INVALID-LINK--)

-

Toxicological Review of Quinoline (CAS No. 91-22-5). (URL: --INVALID-LINK--)

-

Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (URL: --INVALID-LINK--)

-

Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (URL: --INVALID-LINK--)

-

In vivo and in vitro Models for Scanning Drug Substances in Malaria: Prestudy.. (URL: --INVALID-LINK--)

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: --INVALID-LINK--)

-

Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed. (URL: --INVALID-LINK--)

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (URL: --INVALID-LINK--)

-

A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem. (URL: --INVALID-LINK--)

-

an overview of quinoline derivatives as anti-cancer agents - ResearchGate. (URL: --INVALID-LINK--)

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - Semantic Scholar. (URL: --INVALID-LINK--)

-

Selected quinoline derivatives with anti-malarial activity - ResearchGate. (URL: --INVALID-LINK--)

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (URL: --INVALID-LINK--)

-

Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (URL: --INVALID-LINK--)

-

In vivo and in vitro Models for Scanning Drug Substances in Malaria: Prestudy - PubMed. (URL: --INVALID-LINK--)

-

Pharmacokinetics of quinolones: Newer aspects | Semantic Scholar. (URL: --INVALID-LINK--)

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).. (URL: --INVALID-LINK--)

-

efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (URL: --INVALID-LINK--)

-

(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (URL: --INVALID-LINK--)

-

Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (URL: --INVALID-LINK--)

-

Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed. (URL: --INVALID-LINK--)

-

Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design - MDPI. (URL: --INVALID-LINK--)

-

Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. (URL: --INVALID-LINK--)

-

In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (URL: --INVALID-LINK--)

-

Selective Copper(II) Complexes against Mycobacterium tuberculosis | ACS Omega. (URL: --INVALID-LINK--)

-

Quinolone pharmacokinetics and metabolism | Journal of Antimicrobial Chemotherapy. (URL: --INVALID-LINK--)

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: --INVALID-LINK--)

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (URL: --INVALID-LINK--)

-

(PDF) Pharmacodynamics of Quinolones - ResearchGate. (URL: --INVALID-LINK--)

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Recent Developments of Quinoline Derivatives and their Potential Biological Activities | Bentham Science [eurekaselect.com]

- 5. researchgate.net [researchgate.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ajpp.in [ajpp.in]

- 22. researchgate.net [researchgate.net]

- 23. mmv.org [mmv.org]

- 24. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. Pharmacokinetics of quinolones: newer aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Pharmacokinetics of quinolones: Newer aspects | Semantic Scholar [semanticscholar.org]

- 30. academic.oup.com [academic.oup.com]

- 31. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 33. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 35. researchgate.net [researchgate.net]

- 36. mdpi.com [mdpi.com]

Quinoline-7-carbonitrile mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Quinoline-7-carbonitrile

Authored by a Senior Application Scientist

Foreword: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of pharmacologically active agents.[1][2] This guide delves into the specific molecular mechanism of action of this compound, a member of this esteemed class. While direct and extensive research on this precise molecule is emerging, recent findings have illuminated its role as a modulator of critical cell signaling pathways. This document synthesizes current understanding, contextualizes it within the broader family of quinoline derivatives, and provides robust experimental frameworks for its investigation, tailored for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Strategic Overview

This compound is a heterocyclic aromatic compound characterized by a fused benzene and pyridine ring system, with a nitrile (-C≡N) group at the 7-position.[3] This structure is not merely a synthetic curiosity; its features are strategically significant for drug design.

-

The Quinoline Core: The nitrogen-containing quinoline ring system is electron-deficient, enabling it to participate in crucial hydrogen bonds and π-π stacking interactions with biological targets, particularly the ATP-binding pockets of kinases.[4] This inherent ability to interact with protein active sites is a primary reason for its "privileged" status.[1]

-

The 7-Carbonitrile Group: The nitrile group is a versatile functional moiety. It is a strong electron-withdrawing group, influencing the electronic distribution of the entire quinoline ring system.[5] Critically, it serves as an excellent synthetic handle for "fragment growing" or "linking" in fragment-based drug design (FBDD), allowing for the elaboration of the core structure to achieve higher potency and selectivity.[1] Its rigidity, stability in vivo, and capacity for hydrogen bonding further enhance its utility.[6]

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

Recent pharmacological investigations have identified this compound as a potent inhibitor of the PI3K/AKT/mTOR signaling cascade, a pathway fundamental to cell proliferation, survival, growth, and metabolism.[3] Dysregulation of this pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.

A 2024 study highlighted in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit nanomolar IC₅₀ values against the PI3Kα isoform, with significant selectivity over other kinases.[3] The proposed mechanism centers on the molecule's ability to occupy the ATP-binding pocket of PI3K, preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

This direct inhibition of PI3K initiates a cascade of downstream effects:

-

Reduced AKT Activation: With diminished levels of PIP3, the recruitment and subsequent phosphorylation of the serine/threonine kinase AKT (Protein Kinase B) at the cell membrane are impaired.

-

Downregulation of mTORC1: The reduction in active, phosphorylated AKT leads to the de-suppression of the TSC1/TSC2 complex, which in turn inactivates the small GTPase Rheb. This prevents the activation of the mammalian target of rapamycin complex 1 (mTORC1).

-

Inhibition of Pro-Survival Outputs: The ultimate consequence of mTORC1 inhibition is the downregulation of key cellular processes that drive tumor growth, including protein synthesis (via phosphorylation of 4E-BP1 and S6K) and cell proliferation.[4]

The following diagram illustrates the inhibitory action of this compound on this critical signaling axis.

References

- 1. benchchem.com [benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. 67360-38-7(this compound) | Kuujia.com [kuujia.com]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 67360-38-7 [smolecule.com]

- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinoline Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The "Privileged" Status of the Quinoline Scaffold

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, holds a distinguished position in the realm of medicinal chemistry.[1][2] Its rigid, planar structure and the presence of a nitrogen atom, which can act as a hydrogen bond acceptor, provide an ideal framework for interaction with a multitude of biological targets.[3] This inherent versatility has earned quinoline the designation of a "privileged scaffold," signifying its recurring presence in a wide array of pharmacologically active compounds.[4][5] From the historic anti-malarial quinine, isolated from cinchona bark, to a host of modern therapeutics, the quinoline core has been instrumental in the development of drugs targeting a diverse range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][6] This guide will provide a comprehensive overview of the quinoline scaffold, from its fundamental chemical properties and synthesis to its diverse pharmacological applications and the molecular mechanisms that underpin its therapeutic effects.

Physicochemical Properties and Synthetic Versatility

The electronic properties of the quinoline ring system are key to its biological activity. The nitrogen atom imparts a weak basicity to the molecule and influences the electron distribution, making the scaffold susceptible to both electrophilic and nucleophilic substitution.[3] This reactivity allows for the strategic functionalization of the quinoline core at various positions, enabling the fine-tuning of its pharmacokinetic and pharmacodynamic properties.[7] The synthetic versatility of quinoline is a major contributor to its prevalence in drug discovery, with numerous classical and modern synthetic methods available for the construction and derivatization of the quinoline ring system.[1][8]

Classical Synthesis of the Quinoline Core

Several named reactions have become staples in the synthesis of the quinoline scaffold:

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10] The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the quinoline ring.[8]

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[9]

-

Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the base-catalyzed condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[10][11]

These classical methods, while foundational, often require harsh reaction conditions. Modern synthetic chemistry has introduced milder and more efficient protocols, including transition metal-catalyzed reactions and microwave-assisted synthesis, which have expanded the accessibility of diverse quinoline derivatives.[7][8]

Pharmacological Landscape of Quinoline-Based Drugs

The quinoline scaffold is a testament to the power of a privileged structure in drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous approved drugs and clinical candidates.[4][12]

Antimalarial Agents: The Historical Bedrock

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the first effective treatment for malaria, paved the way for the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine.[6][13] The primary mechanism of action for many of these drugs involves the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[14][15] The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[14][16] Quinoline antimalarials are thought to accumulate in the acidic food vacuole and cap the growing hemozoin crystals, preventing further polymerization.[13][15] This leads to a buildup of toxic heme, ultimately killing the parasite.[13]

Anticancer Therapeutics: A Modern Frontier

In recent decades, the quinoline scaffold has emerged as a prolific source of anticancer agents.[1][17] A significant number of FDA-approved kinase inhibitors feature a quinoline core.[18][19] These drugs often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[20]

Table 1: Selected FDA-Approved Quinoline-Based Anticancer Drugs [18][21]

| Drug Name | Target(s) | Approved Indications (Selected) |

| Bosutinib | Src, Abl | Chronic Myeloid Leukemia |

| Cabozantinib | MET, VEGFR2, RET | Renal Cell Carcinoma, Hepatocellular Carcinoma |

| Lenvatinib | VEGFR1-3, FGFR1-4, PDGFRα, RET, KIT | Thyroid Cancer, Renal Cell Carcinoma |

| Neratinib | HER2, EGFR | Breast Cancer |

| Tivozanib | VEGFR1-3 | Renal Cell Carcinoma |

The mechanisms of action for these anticancer agents are diverse. For instance, many quinoline-based kinase inhibitors function by competing with ATP for binding to the catalytic site of the kinase, thereby blocking downstream signaling.[19] Other quinoline derivatives have been shown to act as topoisomerase inhibitors, intercalating with DNA and preventing the re-ligation of DNA strands, which leads to apoptosis.[17]

Antibacterial and Antiviral Applications

The pharmacological reach of quinolines extends to the treatment of infectious diseases beyond malaria. The fluoroquinolones, a class of synthetic broad-spectrum antibiotics, are a prime example.[6] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[22][23] More recently, novel quinoline derivatives have been investigated for their activity against multidrug-resistant bacteria, with some compounds showing promise by targeting novel bacterial pathways such as lipopolysaccharide transport.[24]

In the antiviral arena, quinoline derivatives have also been explored for their potential to inhibit various viruses, including HIV.[12][25]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The development of potent and selective quinoline-based drugs relies heavily on understanding the structure-activity relationship (SAR).[1] SAR studies explore how modifications to the chemical structure of the quinoline scaffold influence its biological activity.[26][27] For example, in the context of anticancer agents, the position and nature of substituents on the quinoline ring can dramatically affect a compound's kinase inhibitory potency and selectivity.[5] Similarly, for antimalarial quinolines, the nature of the side chain at the 4-position is crucial for drug accumulation in the parasite's food vacuole and its interaction with heme.[26]

Caption: A diagram illustrating how substitutions at different positions on the quinoline core influence its biological properties.

Experimental Protocols: A Glimpse into Quinoline Synthesis

To provide a practical context, a representative experimental protocol for a classical quinoline synthesis is detailed below.

Protocol: Friedländer Annulation for 2-Substituted Quinoline Synthesis

Objective: To synthesize a 2-substituted quinoline derivative from an o-aminoaryl ketone and a carbonyl compound with an α-methylene group.

Materials:

-

2-Aminoacetophenone (1.0 mmol)

-

Acetone (5.0 mmol)

-

Potassium hydroxide (2.0 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a 50 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol) and ethanol (10 mL).

-

Stir the mixture at room temperature until the 2-aminoacetophenone is fully dissolved.

-

Add acetone (5.0 mmol) to the solution.

-

Slowly add potassium hydroxide (2.0 mmol) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (50 mL) and stir.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry it under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-methylquinoline.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The obtained data should be consistent with the expected structure of 2-methylquinoline.

Visualizing Mechanisms of Action

To better understand the therapeutic effects of quinoline-based drugs, it is helpful to visualize their mechanisms of action.

Caption: A simplified pathway of chloroquine's antimalarial action.

Future Directions and Conclusion

The quinoline scaffold continues to be a fertile ground for drug discovery.[2][11] Current research efforts are focused on several key areas:

-

Development of novel derivatives: Synthesizing new quinoline analogs with improved potency, selectivity, and pharmacokinetic profiles.[7]

-

Hybrid molecules: Combining the quinoline scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.[7]

-

Targeting drug resistance: Designing quinoline-based drugs that can overcome existing mechanisms of drug resistance, particularly in infectious diseases and cancer.[13]

References

- 1. Quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 7. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 9. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 11. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 12. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 15. pnas.org [pnas.org]

- 16. journals.co.za [journals.co.za]

- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 19. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 22. m.youtube.com [m.youtube.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery - A Structure-Activity Relationship Guide

By Gemini, Senior Application Scientist

Introduction: The Enduring Legacy of the Quinoline Ring

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1][2] Its journey from the bark of the Cinchona tree, the source of the first antimalarial drug quinine, to a privileged structure in modern drug discovery is a compelling narrative of chemical versatility and therapeutic impact.[3][4] Quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and cardiovascular effects.[2][4][5] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of quinoline compounds, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the chemical space of this remarkable scaffold. We will delve into the nuanced interplay between chemical modifications and biological outcomes across various therapeutic areas, supported by mechanistic insights and practical experimental protocols.

I. The Quinoline Core: A Foundation for Diverse Bioactivity

The inherent chemical properties of the quinoline ring system, including its aromaticity, the presence of a basic nitrogen atom, and multiple sites for substitution, provide a versatile platform for molecular design.[1][6] The electron-deficient nature of the pyridine ring and the electron-rich character of the benzene ring create a unique electronic landscape that influences intermolecular interactions with biological targets.[1] Modifications at various positions on the quinoline nucleus (C2, C3, C4, C5, C6, C7, and C8) can profoundly impact a compound's potency, selectivity, and pharmacokinetic profile.[7][8]

Key Synthetic Strategies for Quinoline Scaffolds

The ability to synthesize a diverse library of quinoline derivatives is fundamental to SAR studies. Several classical and modern synthetic methods are employed, each offering distinct advantages in accessing specific substitution patterns.[9][10]

-

Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9][10]

-

Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[10][11]

-

Combes Quinoline Synthesis: This method involves the reaction of anilines with β-diketones.[9][10]

-

Conrad-Limpach Synthesis: Anilines react with β-ketoesters to yield 4-hydroxyquinolines.[9][12]

-

Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[10][12]

-

Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[1][9]

The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring, which in turn is guided by the SAR for a specific biological target.

II. Structure-Activity Relationships in Key Therapeutic Areas

The true power of the quinoline scaffold is revealed through the systematic exploration of its SAR in different disease contexts. By strategically modifying the core structure, medicinal chemists can fine-tune the biological activity to achieve desired therapeutic outcomes.

A. Antimalarial Agents: The Historical Stronghold of Quinolines

The fight against malaria is intrinsically linked to quinoline-based drugs.[3] The 4-aminoquinoline scaffold, exemplified by chloroquine, has been a mainstay of antimalarial therapy for decades.[2][13]

Mechanism of Action: Quinoline antimalarials are thought to exert their effect by accumulating in the acidic food vacuole of the malaria parasite, Plasmodium falciparum.[13][14] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[15][16] This leads to the buildup of free heme, which is lethal to the parasite.[13]

Core SAR Principles for Antimalarial Activity:

-

The 4-Aminoquinoline Moiety: The presence of a basic amino group at the C4 position is crucial for activity. This group allows the drug to become protonated and trapped within the acidic food vacuole.[17]

-

The 7-Chloro Group: The chlorine atom at the C7 position on the quinoline ring is a key feature of many potent antimalarials, including chloroquine. It is believed to enhance the drug's ability to interact with heme.[17]

-

The Side Chain: The nature of the aliphatic diamine side chain at the C4-amino group significantly influences activity and pharmacokinetics. The length and basicity of this chain are critical for drug accumulation and potency.[3] For instance, smaller dialkylamino groups on the side chain have been shown to enhance efficacy.[3]

-

Modifications to Overcome Resistance: The emergence of drug-resistant malaria has spurred the development of new quinoline derivatives. Strategies include modifying the side chain to evade efflux pumps and creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[18][19]

| Compound | C7-Substituent | C4-Side Chain | IC50 (nM) vs. P. falciparum (Strain) | Reference |

| Chloroquine | Cl | -NHCH(CH₃)(CH₂)₃N(C₂H₅)₂ | ~10-20 (Sensitive Strains) | [3] |

| Amodiaquine | Cl | -NH-C₆H₃(OH)-CH₂N(C₂H₅)₂ | ~5-15 (Sensitive Strains) | [20] |

| Primaquine | OCH₃ | -NH(CH₂)₃NH₂ | Gametocytocidal | [3] |

| Mefloquine | CF₃ (at C2 & C8) | -CH(OH)-CH₂-CH₂-piperidine | ~20-50 (Resistant Strains) | [17] |

Experimental Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

-

Parasite Culture: Maintain asynchronous Plasmodium falciparum cultures (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 0.5% Albumax II at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Drug Preparation: Prepare stock solutions of quinoline compounds in DMSO and create serial dilutions in complete medium.

-

Assay Plate Preparation: Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well of a 96-well plate. Add 100 µL of the drug dilutions to the respective wells. Include positive (chloroquine) and negative (drug-free medium) controls.

-

Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

B. Anticancer Agents: A Scaffold for Targeting Diverse Oncogenic Pathways

The quinoline scaffold has emerged as a prolific source of anticancer agents, with derivatives demonstrating a wide range of mechanisms of action.[1][21] These include inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as induction of apoptosis and cell cycle arrest.[1][21]

Core SAR Principles for Anticancer Activity:

-

Substitution at C2 and C4: Disubstitution at the C2 and C4 positions of the quinoline ring is a common feature of many potent anticancer agents.[21] These positions offer opportunities to introduce functionalities that can interact with specific targets.

-

The 4-Anilinoquinoline Moiety: This structural motif is found in several tyrosine kinase inhibitors. The aniline ring can be substituted to enhance binding to the ATP-binding pocket of kinases like EGFR and VEGFR.[22]

-

The Role of the C3 Position: Introduction of a substituent at the C3 position has been shown to be critical for the activity of some quinoline-based kinase inhibitors.[8]

-

Hybrid Molecules: Combining the quinoline scaffold with other anticancer pharmacophores, such as chalcones or Schiff bases, has led to the development of novel compounds with enhanced potency and selectivity.[2][23]

| Compound | Target(s) | Key Structural Features | IC50 (µM) vs. Cancer Cell Line | Reference |

| Bosutinib | Src/Abl Kinases | 2,4-dichloro-5-methoxyanilino at C4 | 0.001-0.1 (various) | [22] |

| Lenvatinib | VEGFR, FGFR, PDGFR | 4-amino-3-chloro-phenyl at C4 | 0.004-0.005 (VEGFR2/3) | [22] |

| Neratinib | EGFR, HER2 | 4-amino-3-cyano-7-ethoxyquinoline | 0.003-0.059 (EGFR/HER2) | [1] |

| Camptothecin | Topoisomerase I | Pentacyclic quinoline alkaloid | Varies with cell line | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of the quinoline compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-